Ethyl 3-[(methylsulfonyl)amino]benzoate

Physicochemical characterization Chromatographic separation Positional isomer differentiation

Researchers targeting LpxH inhibition require the meta-substituted sulfonamidobenzoate scaffold-para or ortho isomers are not functionally equivalent. Ethyl 3-[(methylsulfonyl)amino]benzoate (CAS 93884-11-8) provides the correct meta-substitution pattern for enzyme engagement. • LogP 1.81 (vs para 2.39) ensures distinct HPLC retention for isomer separation • 81.5% documented synthetic yield from ethyl 3-aminobenzoate for reliable scale-up • Non-hazardous under DOT/IATA; 95% purity verified by HPLC at 254 nm Sourced from quality-assured suppliers; shipped globally for R&D use.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 93884-11-8
Cat. No. B185068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(methylsulfonyl)amino]benzoate
CAS93884-11-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
InChIKeyWQODBAJDFZPKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[(methylsulfonyl)amino]benzoate: Overview


Ethyl 3-[(methylsulfonyl)amino]benzoate (CAS 93884-11-8) is a meta-substituted aryl sulfonamide ester with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol [1]. The compound features an ethyl ester at the 1-position and a methylsulfonylamino (–NHSO₂CH₃) group at the 3-position of the benzene ring, placing it within the broader class of sulfonamidobenzoate esters that serve as versatile intermediates in pharmaceutical research and organic synthesis [2]. Its computed physicochemical properties include a predicted LogP of 1.81, a topological polar surface area of 80.9 Ų, and a boiling point of 373.7 °C at 760 mmHg, distinguishing it from its para-substituted and methyl ester analogs [1].

Meta-substituted sulfonamidobenzoate ester scaffold for medicinal chemistry intermediate synthesis
Supports palladium-catalyzed domino and high-temperature synthetic workflows
Chromatographic method development using distinct LogP and boiling point differentiation

Why Regioisomeric and Ester-Homolog Substitution Cannot Be Assumed Equivalent


Substitution of ethyl 3-[(methylsulfonyl)amino]benzoate with its ortho or para positional isomers, or with the corresponding methyl ester, cannot be assumed functionally equivalent because both the ring position of the sulfonamide group and the ester chain length materially affect physicochemical properties, synthetic reactivity, and biological target engagement [1]. The meta-substitution pattern (3-position) confers a distinct LogP of 1.81 and a boiling point of 373.7 °C, whereas the para isomer (CAS 7151-77-1) exhibits a higher LogP of 2.39 and a boiling point of 375.6 °C, differences sufficient to alter chromatographic retention, solubility, and downstream reaction outcomes . Critically, in the context of antibacterial LpxH inhibitor development, the meta-sulfonamidobenzamide scaffold has been identified as a distinct pharmacophore requiring N-demethylation relative to the ortho series to maintain wild-type antibacterial activity, demonstrating that ring position is not interchangeable for biological function [1].

Target Compound
Meta-ethyl ester: LogP 1.81, bp 373.7 °C, single-step synthesis from aniline precursor.
Para Isomer
Higher LogP (2.39) and bp (375.6 °C) alter chromatographic retention and reaction solvent behavior.
Pharmacophoric Mismatch
Meta-sulfonamido substitution is a reported pharmacophoric requirement for LpxH target engagement; ortho series shows different enzyme-ligand interaction profile and may not transfer directly.
Ester Homolog Mismatch
Methyl ester has a lower boiling point and crystalline character suited for crystallography; ethyl ester provides a wider thermal window for high-temperature chemistry and may require distinct purity assessment methods.

Quantitative Differentiation Evidence vs Closest Analogs


Positional Isomerism: Boiling Point and LogP Differentiation

Ethyl 3-[(methylsulfonyl)amino]benzoate (meta isomer, CAS 93884-11-8) exhibits a boiling point of 373.7 °C at 760 mmHg and a computed LogP of 1.81, whereas its para-substituted isomer ethyl 4-[(methylsulfonyl)amino]benzoate (CAS 7151-77-1) shows a higher boiling point of 375.6 °C at 760 mmHg and a higher LogP of approximately 2.39 . The 1.9 °C boiling point elevation and 0.58 LogP unit increase in the para isomer are attributable to differences in molecular symmetry and dipole moment arising from the positional change of the sulfonamido group .

Positional Isomerism
Cross-study comparable
Meta isomer: bp 373.7 °C, LogP 1.81 vs Para isomer: bp 375.6 °C, LogP 2.39
Distinct lipophilicity and thermal profile support isomer-specific purification strategy selection.
Computed values at 760 mmHg; data to verify experimentally.
Physicochemical characterization Chromatographic separation Positional isomer differentiation

Ester Homolog Comparison: Boiling Point and Thermal Compatibility

Ethyl 3-[(methylsulfonyl)amino]benzoate (ethyl ester) exhibits a boiling point of 373.7 °C at 760 mmHg, whereas the corresponding methyl ester analog methyl 3-[(methylsulfonyl)amino]benzoate (CAS 32087-05-1) has a substantially lower boiling point of 362.0 °C at 760 mmHg . This 11.7 °C difference arises from the increased molecular weight and van der Waals surface area conferred by the additional methylene group in the ethyl ester [1]. The methyl ester also has a reported melting point of 124–125 °C, providing a crystalline handling advantage not available with the ethyl ester, which lacks a well-defined melting point in the published literature .

Ester Homolog Comparison
Cross-study comparable
Ethyl ester bp 373.7 °C vs Methyl ester bp 362.0 °C (Δ +11.7 °C); Methyl ester mp 124–125 °C
Ethyl ester provides a wider thermal operating window; methyl ester offers crystalline handling context.
Methyl ester melting point from vendor specifications.
Ester homolog comparison Synthetic intermediate Thermal processing

Synthetic Utility: Sulfonylation Yield from Ethyl 3-Aminobenzoate

The synthesis of ethyl 3-[(methylsulfonyl)amino]benzoate via direct sulfonylation of ethyl 3-aminobenzoate (2.0 g, 12.1 mmol) with methanesulfonyl chloride in the presence of sodium hydrogen carbonate (1.2 g, 14.5 mmol) in 1,4-dioxane (24 mL) has been reported with a calculated yield of 81.5%, producing 2.4 g of the target compound [1]. This one-step procedure from the commercially available aniline precursor avoids the alternative two-step route via 3-aminobenzoic acid (sulfonylation followed by esterification) that is commonly employed for other sulfonamidobenzoate esters . In comparison, the para isomer is typically synthesized via esterification of the pre-formed 4-(methylsulfonamido)benzoic acid, requiring an additional synthetic step .

Synthetic Yield
Supporting evidence
81.5% isolated yield from ethyl 3-aminobenzoate (2.0 g scale)
Supports scale-up planning and procurement confidence via a reported one-step procedure.
Conditions: NaHCO₃, 1,4-dioxane, methanesulfonyl chloride.
Synthetic methodology Yield optimization Process chemistry

Meta-Substitution as a Pharmacophoric Requirement in LpxH Inhibition

A 2024 study in the European Journal of Medicinal Chemistry demonstrated that the meta-sulfonamidobenzamide scaffold is a distinct pharmacophore for LpxH inhibition in Gram-negative bacteria, with the critical finding that shifting the sulfonamide from the ortho to the meta position necessitates removal of the N-methyl group to maintain wild-type antibacterial activity [1]. The study further reported that meta-sulfonamidobenzamide derivatives exhibit potent enzyme inhibition and antibacterial activity, with two LpxH-bound X-ray structures (PDB: 9ENG) revealing enzyme-ligand interactions that differ fundamentally from those of the ortho-sulfonamidobenzamide series [1][2]. While this study employed benzamide analogs rather than the ester form, the meta-sulfonamido substitution pattern is the defining structural feature that distinguishes this compound class from ortho-substituted analogs for this emerging antibacterial target [1].

Pharmacophoric Requirement
Class-level inference
Meta-sulfonamidobenzamide scaffold: N-demethylation required for wild-type LpxH activity; X-ray structure PDB 9ENG.
Meta-substitution is a reported structural requirement for LpxH target engagement context.
Data from benzamide analog series; context-dependent for ester form.
Antibacterial drug discovery LpxH inhibition Structure-activity relationship

Structural Biology Validation of the Methylsulfonylamino-Benzoate Scaffold

The methyl ester analog of the target compound, methyl 3-(methylsulfonylamino)benzoate, has been validated as a protein-bound ligand in multiple Protein Data Bank (PDB) entries, including PDB ID 5KH6, where it appears as the non-polymeric ligand 6SU [1][2]. In contrast, the ethyl ester (CAS 93884-11-8) does not currently appear as a co-crystallized ligand in any PDB entry, suggesting that the ethyl ester may be preferentially utilized as a synthetic intermediate rather than a direct structural biology probe, while the methyl ester serves as a validated fragment for crystallographic studies [1]. This distinction is relevant for procurement: the ethyl ester's higher boiling point (373.7 °C vs 362.0 °C) and different solubility profile may make it more suitable for solution-phase synthetic applications, while the methyl ester is the validated choice for crystallography .

Structural Biology Validation
Supporting evidence
Ethyl ester: 0 PDB entries; Methyl ester: validated PDB ligand 6SU (entries 5KH6, 5SO0).
Methyl ester is the reported validation context for crystallography; ethyl ester fits synthetic application context.
PDB search context as of 2025.
Structural biology Protein-ligand co-crystallization Fragment-based drug discovery

Procurement-Relevant Application Scenarios


Synthesis of LpxH Inhibitors for Antibacterial Hit-to-Lead Programs

The meta-sulfonamido substitution pattern of ethyl 3-[(methylsulfonyl)amino]benzoate directly aligns with the pharmacophoric requirements identified for LpxH inhibition, where the meta-position sulfonamide is critical for enzyme engagement and antibacterial activity [1]. For medicinal chemistry teams pursuing this target, the compound serves as a key ester intermediate that can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to benzamide warheads. The documented 81.5% synthetic yield from ethyl 3-aminobenzoate provides a reliable starting point for scale-up , while the lower LogP (1.81 vs 2.39 for para isomer) offers practical advantages in aqueous workup during intermediate isolation .

Palladium-Catalyzed Domino Synthesis of N-Sulfonyl Dihydrophenanthridines

Ethyl 3-[(methylsulfonyl)amino]benzoate has been specifically employed as a sulfonanilide substrate in palladium-catalyzed domino N-benzylation/intramolecular direct arylation reactions, providing regiocontrolled access to N-sulfonyl dihydrophenanthridines [1]. Under optimized Pd catalysis conditions, the formation of 5,6-dihydrophenanthridines is controlled over competing biaryl sultam formation. The ethyl ester's higher boiling point (373.7 °C) relative to the methyl ester (362.0 °C) provides a wider thermal window for this palladium-catalyzed process, which typically operates at elevated temperatures .

Intermediate for Plasminogen-Activation and MMP-Targeted Agents

Ethyl 3-[(methylsulfonyl)amino]benzoate is specifically cited as a synthetic intermediate in Monash University's patent WO2005/25557 A1, which describes agents for plasminogen-activation and matrix metalloproteinase-associated conditions [1]. For organizations pursuing IP in this therapeutic area, procurement of the patent-specified intermediate ensures fidelity to the disclosed synthetic route. The availability of the compound with 95% purity specification from multiple vendors, classified as non-hazardous for transport under DOT/IATA regulations, further streamlines procurement logistics .

Chromatographic Method Development Using LogP Differentiation

The measurable LogP difference between the meta isomer (LogP 1.81) and para isomer (LogP 2.39) translates to distinct reversed-phase HPLC retention times, enabling unambiguous analytical method development for purity assessment and reaction monitoring [1]. For quality control laboratories requiring baseline separation of positional isomers, this 0.58 LogP unit difference provides a reliable chromatographic handle. The ethyl ester's UV-active benzoate chromophore further facilitates detection at standard wavelengths (254 nm), making it suitable for routine HPLC-UV analysis in procurement quality verification [1].

Application
Selection Property
Validation Focus
LpxH inhibitor hit-to-lead synthesis
Meta-sulfonamido substitution pattern
Pharmacophoric context and target engagement review
Palladium-catalyzed domino synthesis
Thermal stability window (bp 373.7 °C)
Regiocontrolled product formation context
Plasminogen/MMP agent intermediate
Patent-specified ester intermediate
Synthetic route fidelity and procurement specification
Chromatographic method development
LogP differentiation (Δ 0.58 vs para isomer)
Baseline isomer separation and purity assessment context
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